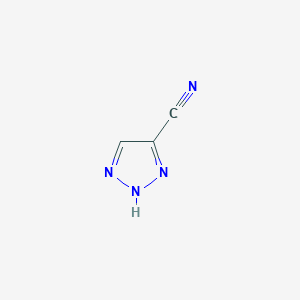

1H-1,2,3-Triazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4/c4-1-3-2-5-7-6-3/h2H,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQSQWZYJWNHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20412929 | |

| Record name | 4-Cyano-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412311-35-4, 18755-49-2 | |

| Record name | 4-Cyano-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20412929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-1,2,3-Triazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1H-1,2,3-triazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the core synthetic strategies, emphasizing the mechanistic rationale behind experimental choices and providing detailed, field-proven protocols. Key methodologies, including the functional group transformation of pre-formed triazole scaffolds and the [3+2] cycloaddition of azides with cyano-substituted alkynes, are critically examined. This guide aims to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important molecule.

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which allow it to act as a bioisostere for amide bonds.[1] The introduction of a cyano group at the 4-position of the 1H-1,2,3-triazole ring further enhances its utility, providing a versatile handle for further functionalization and a key pharmacophore in its own right. This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents.

This guide offers an in-depth exploration of the primary synthetic pathways to this compound, moving beyond a mere recitation of steps to provide a deeper understanding of the underlying chemical principles.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Functional Group Transformation: This strategy involves the modification of a pre-existing 1,2,3-triazole ring, typically starting from a more readily accessible 4-substituted derivative.

-

[3+2] Cycloaddition: This classic approach builds the triazole ring through the reaction of an azide with a suitable cyano-containing alkyne.

The choice between these strategies often depends on the availability of starting materials, desired scale, and the specific substitution pattern required on the triazole ring.

Strategy 1: Functional Group Transformation from 1H-1,2,3-Triazole-4-carboxylic Acid

This is a robust and high-yielding method that commences with the readily available 1H-1,2,3-triazole-4-carboxylic acid. The transformation to the nitrile proceeds through a two-step sequence: formation of a carboxamide followed by dehydration.

Mechanistic Rationale

The conversion of a carboxylic acid to a nitrile is a classic transformation in organic synthesis. The initial activation of the carboxylic acid, typically to an acid chloride or through in-situ activating agents, facilitates nucleophilic attack by an amine to form a stable carboxamide. The subsequent dehydration of the primary amide to the nitrile is an elimination reaction that requires a strong dehydrating agent. The choice of dehydrating agent is critical to ensure high yields and avoid side reactions.

Experimental Protocols

The following protocols are adapted from established literature procedures and have been demonstrated to be effective for the synthesis of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitriles, a class of derivatives of the target molecule.

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

A common route to the parent 1H-1,2,3-triazole-4-carboxylic acid involves the Dimroth rearrangement, a base-catalyzed cyclocondensation of an organic azide with a β-ketoester. For the synthesis of substituted derivatives, the reaction of aryl azides with ethyl acetoacetate is a well-established method.[2] The resulting carboxylic acid can then be converted to the primary amide.

-

Protocol:

-

To a solution of 1H-1,2,3-triazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.

-

After completion of the reaction (monitored by TLC or IR), the excess reagent and solvent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in an appropriate solvent and treated with an excess of aqueous ammonia or gaseous ammonia to afford the 1H-1,2,3-triazole-4-carboxamide.

-

Step 2: Dehydration of 1H-1,2,3-Triazole-4-carboxamide to this compound

Two effective methods for the dehydration of the carboxamide are presented below. The choice between them may depend on the substrate's sensitivity and the desired reaction conditions.

-

Method A: Dehydration using Phosphorus Oxychloride (POCl₃)

-

Causality: Phosphorus oxychloride is a powerful and cost-effective dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which then undergoes elimination to form the nitrile. The use of a non-polar solvent like benzene and refluxing conditions drives the reaction to completion.

-

Protocol:

-

To a solution of 1H-1,2,3-triazole-4-carboxamide in dry benzene, add phosphorus oxychloride (POCl₃).

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the excess POCl₃ is carefully removed in vacuo.

-

The residue is treated with ice and neutralized with a 20% aqueous solution of NaOH.

-

The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the crude this compound, which can be further purified by chromatography.

-

-

-

Method B: Dehydration using Trifluoroacetic Anhydride (TFAA)

-

Causality: Trifluoroacetic anhydride is a highly effective and milder dehydrating agent compared to POCl₃. The reaction can often be carried out at lower temperatures, which can be advantageous for sensitive substrates. The reaction proceeds via the formation of a mixed anhydride intermediate.

-

Protocol:

-

A solution of 1H-1,2,3-triazole-4-carboxamide in dry tetrahydrofuran (THF) is cooled to 0 °C.

-

Trifluoroacetic anhydride (TFAA) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

The solvent is removed under reduced pressure, and the residue is worked up in a similar manner to Method A to afford the desired nitrile.

-

-

Data Summary

| Dehydration Method | Reagents | Solvent | Temperature | Typical Yields | Reference |

| Method A | POCl₃ | Benzene | Reflux | High | [2] |

| Method B | TFAA | THF | 0 °C to RT | High | [2] |

Strategy 2: [3+2] Cycloaddition of Azides and Cyano-substituted Alkynes

The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is the most fundamental and widely employed method for the synthesis of 1,2,3-triazoles.[3] To synthesize this compound via this route, cyanoacetylene or a related cyano-substituted alkyne is the required dipolarophile.

Mechanistic Rationale

The [3+2] cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (azide) reacts with the dipolarophile (alkyne) to form the five-membered triazole ring. The reaction can be performed under thermal conditions, but this often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes.

The introduction of copper(I) catalysis (the "click" reaction) by Sharpless and Meldal revolutionized this transformation, allowing the reaction to proceed at room temperature with high yields and, crucially, with complete regioselectivity, affording only the 1,4-disubstituted triazole.[4] Ruthenium catalysts, on the other hand, can selectively produce the 1,5-regioisomer.[3]

For the synthesis of the parent this compound, the reaction of hydrazoic acid (HN₃), often generated in situ from sodium azide, with cyanoacetylene is the most direct cycloaddition approach.

Precursor Synthesis: Cyanoacetylene

Cyanoacetylene (prop-2-ynenitrile) is a key starting material for this strategy. It is a colorless liquid with a boiling point of 42.5 °C.[5] While not always commercially available, it can be synthesized in the laboratory. A common method involves the dehydration of propynamide (propiolamide) using a strong dehydrating agent like phosphorus pentoxide.[6] Another route involves the reaction of propargyl aldehyde with hydroxylamine to form the aldoxime, followed by dehydration.[7]

dot

Caption: Synthesis routes to the key precursor, cyanoacetylene.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Catalyst Preparation: A copper(I) source is required. This can be CuI, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

-

Reaction Setup: In a suitable reaction vessel, dissolve the alkyne (cyanoacetylene) in a solvent mixture, often t-butanol/water or methanol/water.

-

Addition of Reagents: Add sodium azide, followed by the copper(I) catalyst (e.g., a freshly prepared solution of CuSO₄ and sodium ascorbate).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. "Click" reactions are often complete within a few hours.

-

Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

dot

Caption: A generalized workflow for the Cu(I)-catalyzed synthesis of 1,2,3-triazoles.

Comparative Analysis of Synthetic Strategies

| Feature | Functional Group Transformation | [3+2] Cycloaddition (CuAAC) |

| Starting Materials | 1H-1,2,3-triazole-4-carboxylic acid (often readily available) | Azide and a cyano-substituted alkyne (may require synthesis) |

| Regioselectivity | Not applicable (pre-formed ring) | Excellent (1,4-disubstituted product) |

| Reaction Conditions | Can require harsh reagents (POCl₃) and elevated temperatures | Typically mild (room temperature) |

| Scalability | Generally scalable | Highly scalable, amenable to flow chemistry |

| Versatility | Limited to the modification of the pre-formed triazole | Highly versatile for creating diverse substituted triazoles |

Conclusion

The synthesis of this compound is readily achievable through multiple synthetic routes. The functional group transformation from the corresponding carboxylic acid is a reliable and high-yielding method, particularly when the starting material is easily accessible. The [3+2] cycloaddition approach, especially the copper-catalyzed variant, offers the advantages of mild reaction conditions, high regioselectivity, and broad substrate scope, making it a powerful tool for the de novo synthesis of this and related triazoles. The choice of the optimal synthetic strategy will be dictated by the specific needs of the researcher, including the availability of precursors, desired scale, and the potential for the synthesis of analogues. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable heterocyclic building block.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 4. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]

- 5. Cyanoacetylene - Wikipedia [en.wikipedia.org]

- 6. Cyanoacetylene synthesis - chemicalbook [chemicalbook.com]

- 7. US3006948A - Synthesis of cyanoacetylene - Google Patents [patents.google.com]

- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

basic properties of 1H-1,2,3-Triazole-4-carbonitrile

An In-depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of 1,2,3-triazole, it belongs to a class of five-membered aromatic rings containing three nitrogen atoms.[1][2] The presence of both the stable triazole core and the reactive nitrile functional group makes it a versatile and valuable building block for the synthesis of more complex molecular architectures.[3][4] The 1,2,3-triazole moiety is a well-known pharmacophore, a molecular feature that can interact with biological targets, and is a component in several pharmaceutical drugs.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Molecular Properties

The core physical and chemical characteristics of this compound define its behavior in chemical systems and are crucial for its application in synthesis. These properties are summarized in the table below. The molecule's structure features a planar, aromatic triazole ring, which imparts significant stability.[2] The nitrile group (-C≡N) is a strong electron-withdrawing group, influencing the electronic properties of the triazole ring. The compound has one hydrogen bond donor and three hydrogen bond acceptors, suggesting moderate solubility in polar solvents.[5]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18755-49-2 | [5][6][7] |

| Molecular Formula | C₃H₂N₄ | [5][7][8] |

| Molecular Weight | 94.07 g/mol | [5][7] |

| Appearance | Off-white to yellow solid | [9] |

| Predicted Boiling Point | 339.0 ± 15.0 °C | [9] |

| Predicted Density | 1.44 ± 0.1 g/cm³ | [9] |

| Predicted pKa | 5.65 ± 0.70 | [9] |

| XLogP3 | -0.4 | [5][10] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Canonical SMILES | C1=NNN=C1C#N | [5][10] |

Molecular Structure

The structure of this compound consists of a 1H-1,2,3-triazole ring substituted at the 4-position with a nitrile group. The tautomeric nature of the unsubstituted N-H proton on the triazole ring is a key feature of this heterocyclic system.[1][2]

References

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | 18755-49-2 [chemicalbook.com]

- 7. This compound - CAS:18755-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound | C3H2N4 | CID 5245766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 18755-49-2 [m.chemicalbook.com]

- 10. PubChemLite - this compound (C3H2N4) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Power of a Versatile Scaffold

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents often hinges on the strategic use of versatile molecular building blocks. Among these, heterocyclic compounds have long held a place of prominence, offering a rich tapestry of chemical space to explore. This guide delves into the technical nuances of a particularly valuable, yet often overlooked, scaffold: 1H-1,2,3-Triazole-4-carbonitrile . With the definitive Chemical Abstracts Service (CAS) number 18755-49-2 , this compound represents more than just a collection of atoms; it is a key intermediate that unlocks pathways to complex molecular architectures, particularly in the realm of oncology and beyond.

As a Senior Application Scientist, my experience has repeatedly demonstrated that a deep understanding of the fundamental properties, synthesis, and handling of such key intermediates is paramount to successful and efficient drug discovery campaigns. This guide is structured to provide not just a recitation of facts, but a cohesive narrative that explains the why behind the how. We will explore the synthesis of this compound, its intrinsic chemical properties, its strategic applications in drug design, and the critical safety protocols necessary for its handling. The aim is to equip you, the researcher, with the knowledge and insights necessary to confidently and effectively utilize this potent building block in your own research endeavors.

Part 1: Core Compound Profile

Identification and Physicochemical Properties

This compound is a small, aromatic heterocyclic compound. Its structure, featuring a five-membered ring with three contiguous nitrogen atoms and a nitrile functional group, imbues it with a unique set of electronic and steric properties that are highly advantageous in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 18755-49-2 | [1] |

| Molecular Formula | C₃H₂N₄ | [1] |

| Molecular Weight | 94.0757 g/mol | [1] |

| Canonical SMILES | C1=NNN=C1C#N | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 94.027946081 | [1] |

| Complexity | 101 | [1] |

| XLogP3 | -0.4 | [1] |

The low molecular weight and favorable XLogP3 value suggest good "lead-like" properties, making it an attractive starting point for the development of more complex drug candidates. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound is a critical aspect of its utility. A robust and scalable synthetic route is essential for its widespread application in research and development. The most common and efficient methods involve the dehydration of the corresponding carboxamide precursor.

Synthetic Pathway Overview

The logical and field-proven pathway to this compound begins with the readily available 1H-1,2,3-triazole-4-carboxylic acid. This starting material is first converted to the more reactive acyl chloride, which is then subjected to amidation to form 1H-1,2,3-triazole-4-carboxamide. The final, critical step is the dehydration of this amide to yield the target nitrile.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a synthesis of established methodologies, designed to be a self-validating system. Each step includes causality behind the choice of reagents and conditions.

Step 1: Synthesis of 1H-1,2,3-Triazole-4-carboxamide

-

Rationale: The conversion of the carboxylic acid to the carboxamide is a necessary intermediate step. The use of an acyl chloride is a standard and efficient method for activating the carboxylic acid towards nucleophilic attack by ammonia.

-

Procedure:

-

To a solution of 1H-1,2,3-triazole-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material on thin-layer chromatography (TLC).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 1H-1,2,3-triazole-4-acyl chloride, which is typically used in the next step without further purification.

-

The crude acyl chloride is dissolved in an appropriate solvent and added dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

The reaction mixture is stirred for 1-2 hours, allowing it to warm to room temperature.

-

The resulting precipitate, 1H-1,2,3-triazole-4-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Dehydration of 1H-1,2,3-Triazole-4-carboxamide to this compound

-

Rationale: The final step involves the removal of a molecule of water from the primary amide to form the nitrile. Strong dehydrating agents are required for this transformation. Phosphorus oxychloride (POCl₃) and trifluoroacetic anhydride (TFAA) are commonly employed due to their high efficacy.

-

Procedure (Method A: POCl₃):

-

In a flask equipped with a reflux condenser and a drying tube, suspend 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in a dry, inert solvent such as benzene or toluene.

-

Add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Procedure (Method B: TFAA):

-

Dissolve 1H-1,2,3-triazole-4-carboxamide (1 equivalent) in dry tetrahydrofuran (THF) and cool to 0 °C.

-

Add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise to the solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, and follow the workup procedure described in Method A.

-

Reactivity and Stability

This compound is a relatively stable compound under standard laboratory conditions. The triazole ring is aromatic and generally resistant to oxidation and reduction. The primary site of reactivity is the nitrile group.

-

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide under acidic or basic conditions. This reactivity can be exploited for further functionalization.

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a basic side chain.

-

Cycloaddition: The nitrile can participate as a dipolarophile in [3+2] cycloaddition reactions with azides to form tetrazoles, further expanding the accessible chemical space.

Part 3: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules. Its structural and electronic features make it a valuable component in the medicinal chemist's toolbox.

A Precursor to Potent Anticancer Agents

A significant body of research has demonstrated the utility of 1H-1,2,3-triazole-4-carbonitriles as key precursors in the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest due to their potential as anticancer agents. The nitrile group serves as a crucial electrophilic partner in the construction of the pyrimidine ring. This approach allows for the creation of large combinatorial libraries for screening against various cancer cell lines.

The 1,2,3-Triazole Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,3-triazole ring is an excellent bioisostere for a variety of functional groups, most notably the amide bond.[2]

Caption: The 1,2,3-triazole ring as a bioisostere for the amide bond.

The triazole ring mimics the steric and electronic properties of the trans-amide bond, including its hydrogen bonding capabilities and dipole moment. However, the triazole offers several advantages:

-

Increased Metabolic Stability: The triazole ring is generally more resistant to enzymatic cleavage than an amide bond, leading to improved pharmacokinetic profiles.

-

Enhanced Solubility: The introduction of the triazole moiety can often improve the aqueous solubility of a drug candidate.

-

Synthetic Tractability: The robust and predictable nature of "click chemistry" (copper-catalyzed azide-alkyne cycloaddition) makes the synthesis of 1,4-disubstituted triazoles highly efficient and modular.

This compound, with its reactive nitrile handle, provides a convenient starting point for the elaboration of such bioisosteric replacements in drug candidates.

Part 4: Safety and Handling

Potential Hazards

-

Toxicity of the Nitrile Group: Organic nitriles should be handled with care due to their potential toxicity. Some nitriles can be metabolized to release cyanide ions. Inhalation, ingestion, and skin contact should be avoided.

-

Irritation: The 1,2,3-triazole moiety and the nitrile group can be irritating to the skin, eyes, and respiratory tract.

-

Combustion Products: In case of fire, toxic fumes, including nitrogen oxides and hydrogen cyanide, may be released.

Recommended Handling Procedures

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a laboratory coat. Ensure that gloves are compatible with the solvents being used.

-

Respiratory Protection: If working with the solid material in a way that may generate dust, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.

-

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion: A Small Molecule with a Large Impact

This compound (CAS: 18755-49-2) is a prime example of a key chemical intermediate whose strategic importance far outweighs its molecular size. Its robust synthesis, versatile reactivity, and advantageous properties as a bioisostere make it an invaluable tool for researchers in drug discovery and development. By understanding the principles and protocols outlined in this guide, scientists can harness the full potential of this powerful building block to create the next generation of innovative therapeutics. As with any chemical reagent, a thorough understanding of its properties and a commitment to safe handling practices are the cornerstones of successful and responsible research.

References

A Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 1H-1,2,3-Triazole-4-carbonitrile, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its structural features, physicochemical properties, and spectroscopic signature. A detailed, mechanistically explained synthesis protocol is provided, emphasizing the principles of click chemistry. Furthermore, this document highlights the compound's role as a versatile pharmacophore and bioisostere in modern drug design, supported by examples from contemporary research. The guide concludes with essential safety and handling information, creating a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1][2] Its prevalence is largely due to its unique combination of chemical stability, metabolic resistance, and favorable physicochemical properties. The triazole moiety is not merely a passive linker; it actively participates in molecular recognition through hydrogen bonding and dipole-dipole interactions, enhancing solubility and target binding.[2][3] This has led to its incorporation into a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[2][4]

Within this important class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The presence of the nitrile group (-C≡N) at the 4-position provides a versatile chemical handle for further elaboration, allowing for the construction of complex molecular architectures and diverse compound libraries for drug discovery.[5][6] This guide focuses specifically on this molecule, offering a detailed examination of its properties and utility.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

-

IUPAC Name: this compound

-

Common Synonyms: 4-Cyano-1H-1,2,3-triazole, 2H-triazole-4-carbonitrile[7]

-

CAS Number: 18755-49-2[8]

-

Molecular Formula: C₃H₂N₄[9]

-

Molecular Weight: 94.08 g/mol

The structure consists of a 1,2,3-triazole ring, which exists in tautomeric forms (1H and 2H), substituted at the C4 position with a nitrile group.[10][11]

Figure 1: 2D Structure of this compound

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in biological and experimental systems. The following table summarizes key data for this compound.

| Property | Value | Source |

| Appearance | Off-white to yellow solid | [8] |

| Boiling Point | 339.0 ± 15.0 °C (Predicted) | [8] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | 5.65 ± 0.70 (Predicted) | [8] |

| Storage | 2-8°C | [8] |

Synthesis and Mechanistic Rationale

The most prominent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][11] This reaction is valued for its high yields, mild reaction conditions, and exceptional regioselectivity.

Experimental Protocol: Synthesis via CuAAC

This protocol describes the synthesis of a 1-substituted-1H-1,2,3-triazole-4-carbonitrile from an organic azide and 2-propynenitrile.

Materials:

-

Organic Azide (R-N₃) (1.0 eq)

-

2-Propynenitrile (Cyanoacetylene) (1.1 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

-

Solvent: Ethanol/Water (2:1) or THF

Procedure:

-

Reaction Setup: To a round-bottom flask, add the organic azide (1.0 eq) and the chosen solvent.

-

Addition of Reagents: Add 2-propynenitrile (1.1 eq), DIPEA (2.0 eq), and finally the Copper(I) Iodide catalyst (0.1 eq).

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Discussion

The high efficiency and regioselectivity of the CuAAC reaction are central to its utility.

-

Causality of Choices:

-

Copper(I) Catalyst: Cu(I) is essential. It coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. This intermediate is the key to controlling the regioselectivity, ensuring the exclusive formation of the 1,4-disubstituted product.[11]

-

Base (DIPEA): The base assists in the deprotonation of the terminal alkyne, promoting the formation of the copper acetylide.

-

Solvent: Protic solvents like ethanol/water mixtures are often effective and align with green chemistry principles.[11]

-

The mechanism involves the formation of the copper acetylide, which then reacts with the organic azide in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination yields the stable 1,4-disubstituted triazole ring.

Synthesis Workflow Diagram

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Role in Drug Development and Research

This compound and its derivatives are not typically final drug products but serve as crucial building blocks. The triazole core acts as a stable and effective bioisostere for amide bonds, enhancing metabolic stability and improving pharmacokinetic profiles.[3][12]

-

Pharmacophore Element: The triazole ring system can engage in critical hydrogen bonding and dipole interactions with biological targets, making it a key pharmacophore in many inhibitor designs.[1][2]

-

Synthetic Precursor: The nitrile group is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocycles like tetrazoles, opening up a vast chemical space for structure-activity relationship (SAR) studies.[6]

-

Application Example: Derivatives of this compound have been investigated as precursors for creating broad combinatorial libraries for anticancer drug discovery.[5] For instance, they are used in the synthesis of 2-(triazol-4-yl)-thieno[2,3-d]pyrimidines, which are evaluated for their cytotoxic activity.[5][6]

Application Pathway Diagram

Caption: Synthetic utility of this compound in drug discovery.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is a critical, self-validating step in any protocol.

-

¹H NMR: The proton on the triazole ring (H5) is expected to appear as a singlet in the aromatic region, typically δ 8.0-8.5 ppm. The chemical shift will be influenced by the substituent at the N1 position.

-

¹³C NMR: The spectrum will show characteristic signals for the two triazole carbons and the nitrile carbon. The nitrile carbon (C≡N) typically appears around δ 110-120 ppm.

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretch will be prominent, usually in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the molecule will confirm its elemental composition.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: While specific toxicity data for the parent compound is limited, related nitrile- and triazole-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin. Assume the compound is toxic and handle it accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a high-value scaffold in modern medicinal chemistry. Its straightforward and regioselective synthesis via click chemistry, coupled with the synthetic versatility of the nitrile group, makes it an ideal starting point for the development of novel therapeutics. The inherent stability and favorable drug-like properties of the triazole core ensure that this compound and its derivatives will continue to be a focus of research in the pursuit of new and effective medicines.

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. PubChemLite - this compound (C3H2N4) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 18755-49-2 [m.chemicalbook.com]

- 9. This compound | C3H2N4 | CID 5245766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 1H-1,2,3-Triazole-4-carbonitrile

An In-Depth Technical Guide to 1H-1,2,3-Triazole-4-carbonitrile: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its unique combination of chemical stability, dipolar nature, and hydrogen bonding capabilities.[1] Within this class of heterocycles, this compound has emerged as a particularly valuable and versatile building block. Its dual functionality—the stable triazole ring and the reactive nitrile group—provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, reactivity, and critical applications in the development of novel therapeutics, particularly in the realm of oncology. We will explore the causality behind synthetic choices and provide field-proven insights into its utilization as a strategic precursor for combinatorial drug discovery libraries.

Core Physicochemical & Structural Properties

This compound is a small, planar heterocyclic compound. The triazole ring provides a rigid scaffold, while the nitrile group serves as a versatile chemical handle for further elaboration. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂N₄ | [2][3][4] |

| Molecular Weight | 94.076 g/mol | [2] |

| Exact Mass | 94.027946081 Da | [2][5] |

| CAS Number | 18755-49-2 | [2][6] |

| Canonical SMILES | C1=NNN=C1C#N | [2][5] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Topological Polar Surface Area | 69.6 Ų | |

| LogP (Predicted) | -0.4 | [2] |

The presence of four nitrogen atoms makes the molecule relatively polar, contributing to its predicted low LogP value. The triazole proton is weakly acidic, allowing for N-substitution, while the three ring nitrogens and the nitrile nitrogen can act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted 1H-1,2,3-triazole-4-carbonitriles is well-documented, often starting from more readily available 1,2,3-triazole-4-carboxylic acids.[7][8] The conversion of the carboxylic acid to the carbonitrile is a robust two-step process involving the formation of a primary amide intermediate, followed by dehydration.

Causality in Reagent Selection:

The choice of dehydrating agent is critical for the efficiency of the final step.

-

Phosphoryl chloride (POCl₃): A powerful and cost-effective dehydrating agent. The reaction mechanism involves the formation of a phosphate ester intermediate with the amide's tautomeric imidic acid form, which then eliminates to form the nitrile. It often requires elevated temperatures (reflux).[7][8]

-

Trifluoroacetic anhydride (TFAA): A highly effective dehydrating agent that allows the reaction to proceed under milder conditions (0 °C to room temperature), which can be advantageous for sensitive substrates.[7]

The following diagram and protocol outline a general, validated workflow for this transformation.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound - CAS:18755-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | C3H2N4 | CID 5245766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C3H2N4) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 18755-49-2 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1H-1,2,3-Triazole-4-carbonitrile in Organic Solvents

For Immediate Release

[CITY, STATE] – In the intricate world of pharmaceutical development and materials science, understanding the solubility of novel compounds is a cornerstone of innovation. This technical guide offers an in-depth exploration of the solubility characteristics of 1H-1,2,3-Triazole-4-carbonitrile, a heterocyclic compound of significant interest. Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive framework for approaching the solubility of this and similar molecules, from fundamental principles to predictive modeling and experimental determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences bioavailability, formulation, and process chemistry. This compound, with its unique arrangement of nitrogen atoms and a polar nitrile group, presents a fascinating case study in solubility. This guide will delve into the theoretical underpinnings of its solubility, outline robust experimental protocols for its quantification, and introduce predictive models that can accelerate research and development. By synthesizing established principles with practical methodologies, this document aims to be an essential resource for scientists working with this promising triazole derivative.

The Molecular Architecture of this compound: Implications for Solubility

The structure of this compound is key to its interaction with various organic solvents. The molecule consists of a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This triazole ring is inherently polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pairs on the nitrogen atoms).[1][2][3] The presence of the cyano (-C≡N) group at the 4-position further enhances the molecule's polarity and provides an additional site for dipole-dipole interactions and hydrogen bonding.

The interplay of these features suggests a nuanced solubility profile. The fundamental principle of "like dissolves like" provides a preliminary framework for prediction.[4][5] Solvents that are polar and capable of hydrogen bonding are expected to be effective at solvating this compound. Conversely, nonpolar, aprotic solvents are anticipated to be poor solvents for this compound.

Theoretical Frameworks for Solubility Prediction

While empirical testing remains the gold standard, theoretical models offer a powerful tool for initial screening of solvents and for gaining a deeper understanding of the dissolution process.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a semi-empirical method to predict the miscibility of a solute in a solvent.[6][7] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. The "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of dissolution.

| Compound/Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound (Estimated) | 18.0 | 12.0 | 10.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Note: The HSP for this compound are hypothetical estimates for illustrative purposes.

This table suggests that solvents like methanol, ethanol, and acetone, which have a balance of polarity and hydrogen bonding capabilities, are likely to be good solvents. Toluene and hexane, with low polarity and no hydrogen bonding capacity, are predicted to be poor solvents.

Thermodynamic Models of Solubility

The solubility of a crystalline solid in a liquid solvent can be described by thermodynamic principles. The process involves the solid absorbing energy to break its crystal lattice structure, followed by the interaction of the solute molecules with the solvent.[8][9][10] Predictive models often combine machine learning with thermodynamic cycles to estimate solubility.[8][10][11] These models take into account properties such as the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent. While a detailed thermodynamic modeling of this compound is beyond the scope of this guide, it represents a powerful avenue for in-silico solubility screening.

Experimental Determination of Solubility

Precise and accurate measurement of solubility is crucial for any application. The following section details a robust experimental protocol for determining the solubility of this compound.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining equilibrium solubility.[12]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

-

Quantification of Solute:

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[12]

-

Construct a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[12] This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A good match between the polarity of the solute and the solvent is crucial for significant solubility.[4][12]

-

Crystal Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility.

-

pH (in aqueous or mixed aqueous-organic systems): Although this guide focuses on organic solvents, it is worth noting that in the presence of water, the pH can influence the ionization state of the triazole ring, which would dramatically alter its solubility.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. This guide has provided a foundational understanding of the principles governing its solubility, outlined predictive theoretical frameworks, and detailed a robust experimental protocol for its determination.

For researchers and drug development professionals, a systematic approach to solubility assessment is paramount. The initial use of predictive models like Hansen Solubility Parameters can guide the selection of a diverse yet targeted set of solvents for experimental screening. The isothermal saturation method, coupled with a validated analytical technique, will then provide the precise data needed for formulation development, process optimization, and regulatory submissions. Future work should focus on generating a comprehensive experimental solubility database for this compound across a wide range of pharmaceutically and industrially relevant solvents at various temperatures. This data will be invaluable for building more accurate predictive models and accelerating the development of new technologies based on this versatile molecule.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. ripublication.com [ripublication.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. youtube.com [youtube.com]

stability of 1H-1,2,3-Triazole-4-carbonitrile under different conditions

An In-depth Technical Guide Topic: Stability Profile of 1H-1,2,3-Triazole-4-carbonitrile: A Framework for Preclinical Assessment

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][2] The inherent stability of the 1,2,3-triazole core is a key attribute, contributing to the pharmacokinetic profile of active pharmaceutical ingredients (APIs). This guide presents a comprehensive framework for evaluating the chemical stability of this compound under various stress conditions. By establishing a robust stability profile early in the development process, researchers can de-risk downstream activities, inform formulation strategies, and fulfill regulatory requirements. We will detail self-validating protocols for forced degradation studies, explain the causality behind experimental choices, and provide a roadmap for developing a stability-indicating analytical method—the cornerstone of any rigorous stability assessment.

The 1,2,3-Triazole Core: An Anchor of Molecular Stability

The 1,2,3-triazole ring is an aromatic heterocycle renowned for its exceptional chemical robustness. This stability is not merely an empirical observation but is grounded in its electronic structure. The aromatic sextet, formed by the delocalization of π-electrons across the five-membered ring, imparts significant resonance energy. Consequently, the 1,2,3-triazole moiety is generally resistant to a wide range of chemical transformations.

Authoritative reviews in heterocyclic chemistry frequently note that the 1,2,3-triazole ring is stable under thermal and acidic conditions and is notably insensitive to hydrolysis, oxidation, and reduction.[3][4][5] Studies on substituted triazoles have shown that degradation, when it occurs, typically happens at the substituent groups, leaving the core triazole ring intact.[6][7] This intrinsic stability makes the triazole scaffold a desirable feature in drug design, as it is less likely to undergo metabolic cleavage or degradation under physiological conditions. For this compound, this implies that the primary points of potential vulnerability will likely be the N-H proton and the C4-carbonitrile group, rather than the ring itself.

The Imperative of Forced Degradation: A Predictive Framework

Forced degradation, or stress testing, is a systematic investigation of a molecule's stability under conditions more severe than those it would experience during storage or use.[8] Mandated by regulatory bodies like the ICH, these studies are fundamental to drug development for several reasons:[9][10]

-

Pathway Elucidation: They reveal likely degradation pathways and identify potential degradation products.

-

Method Development: They are essential for developing and validating a stability-indicating analytical method—a method capable of separating the intact API from all its degradation products.

-

Formulation & Packaging: The results inform the development of stable formulations and the selection of appropriate packaging.

-

Intrinsic Stability: They establish the molecule's inherent stability characteristics.

The following sections provide detailed protocols to systematically probe the stability of this compound. The overall workflow is designed to be a self-validating system, where the development of the analytical method and the stress testing are performed in a coordinated manner.

Experimental Protocols for Stability Assessment

The cornerstone of any stability study is a robust analytical method capable of accurately quantifying the parent compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[11]

Core Protocol: Stability-Indicating HPLC Method

Principle: A reverse-phase HPLC method with UV detection is developed. The specificity of this method is then validated by analyzing samples from forced degradation studies to ensure that all degradation products are resolved from the parent peak.

Methodology:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is a versatile stationary phase for moderately polar compounds.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

Rationale: The acidic modifier improves peak shape and the water/acetonitrile system provides a wide polarity range for gradient elution.

-

-

Gradient Elution: Begin with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to ensure separation of potentially diverse degradation products.

-

Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This allows for the selection of an optimal monitoring wavelength and provides spectral purity information for the peaks.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute with the initial mobile phase composition for injection.

Hydrolytic Stability (Acid, Base, Neutral)

Objective: To assess the susceptibility of the nitrile group to hydrolysis and the overall stability of the molecule in aqueous environments of varying pH. A study on 1H-1,2,4-triazole demonstrated stability at pH 5, 7, and 9, suggesting the triazole ring itself is robust.[12] However, the nitrile group is a potential site for hydrolysis.

Methodology:

-

Sample Preparation: Prepare three solutions by adding an aliquot of the 1 mg/mL stock solution to:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 M Sodium Hydroxide (NaOH)

-

Final concentration should be ~0.1 mg/mL.

-

-

Stress Conditions:

-

Incubate the three solutions at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

-

-

Analysis: Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradants.

Anticipated Outcome: The most probable degradation pathway under these conditions is the hydrolysis of the nitrile (-C≡N) functionality, first to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This would be more pronounced under basic and acidic conditions compared to neutral pH.

Oxidative Stability

Objective: To determine the molecule's susceptibility to oxidation. While the triazole ring is generally stable to oxidation[5], other parts of a molecule can be vulnerable. Forced degradation studies commonly use hydrogen peroxide for this purpose.[9]

Methodology:

-

Sample Preparation: Prepare a solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

-

Stress Conditions: Store the solution at room temperature, protected from light.

-

Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.

-

Analysis: Analyze using the stability-indicating HPLC method.

Anticipated Outcome: The triazole ring is electron-deficient and generally resistant to oxidation. It is possible that N-oxides could form, but significant degradation is not expected unless there are other susceptible functional groups, which are absent in this core structure. Abiotic oxidative processes have been noted in the degradation of substituted triazoles in soil.[7]

Thermal and Photolytic Stability

Objective: To evaluate the stability of the compound under heat and light stress, as per ICH guidelines Q1A and Q1B respectively.[13]

Methodology - Thermal Stability (Solid State):

-

Sample Preparation: Place a thin layer of the solid compound in a vial.

-

Stress Conditions: Store the vial in a calibrated oven at 80°C for a defined period (e.g., 7 days). Include a control sample stored at ambient temperature.

-

Analysis: At the end of the study, dissolve both samples and analyze by HPLC.

Methodology - Photostability:

-

Sample Preparation: Expose solid samples and solutions (~0.1 mg/mL in water/acetonitrile) to a light source that produces a combined visible and UV output, as specified in ICH Q1B. A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]

-

Control: Wrap parallel samples in aluminum foil to serve as dark controls.

-

Analysis: Analyze the exposed and dark control samples by HPLC.

Anticipated Outcome: The 1,2,3-triazole ring is known to possess high thermal stability, with some derivatives being stable up to 300°C.[14][15] Significant thermal degradation of the parent nitrile is unlikely under typical stress test conditions. Photochemical fragmentation of the unsubstituted 1,2,3-triazole ring has been observed under high-energy cryogenic conditions[16], but significant degradation under standard ICH photostability conditions is less likely.

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Major Degradant (RT) |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hrs | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hrs | [Data] | [Data] | [Data] |

| Neutral Hydrolysis | Water, 60°C | 24 hrs | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 24 hrs | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80°C | 7 days | [Data] | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [Data] |

Note: This table should be populated with experimental data.

Interpretation:

-

Mass Balance: An ideal stability study maintains a good mass balance (typically 95-105%), meaning the sum of the parent compound and all degradation products accounts for the initial amount of the parent.

-

Pathway Elucidation: The identity of major degradants should be investigated using techniques like LC-MS to confirm the proposed degradation pathways.

-

Method Validation: The successful separation of all generated degradants from the parent peak confirms the "stability-indicating" nature of the analytical method.

Conclusion

This guide provides a scientifically grounded framework for the comprehensive stability assessment of this compound. Based on the known high stability of the 1,2,3-triazole core, it is hypothesized that the molecule will exhibit considerable robustness under oxidative, thermal, and photolytic stress. The primary degradation pathway is anticipated to be the hydrolysis of the C4-carbonitrile group under acidic or basic conditions.

By executing these self-validating protocols, researchers can generate a definitive stability profile, develop a robust stability-indicating method, and make informed decisions for the continued development of drug candidates derived from this important chemical scaffold. This proactive approach to stability testing is a cornerstone of modern, efficient, and scientifically rigorous drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. benchchem.com [benchchem.com]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from d -galactose - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00398C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

1H-1,2,3-Triazole-4-carbonitrile: A Versatile Scaffold for Exploring Novel Biological Activities

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The 1,2,3-triazole ring system represents a "privileged" scaffold in medicinal chemistry, valued for its exceptional chemical stability and unique ability to engage with biological targets. This guide focuses on a specific, highly functionalized derivative, 1H-1,2,3-triazole-4-carbonitrile. While not a therapeutic agent in itself, this compound serves as a critical and versatile building block for the synthesis of extensive compound libraries. Its true potential lies in the strategic derivatization of the carbonitrile group to explore a wide range of biological activities. We will delve into the synthesis of this core structure, its proven utility in generating potent anticancer agents, and its hypothesized potential in antimicrobial and enzyme inhibition applications based on the well-documented pharmacology of the broader triazole class. This document provides the scientific rationale, detailed experimental protocols, and mechanistic insights required for researchers to leverage this promising scaffold in drug discovery programs.

Part 1: The 1,2,3-Triazole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered 1,2,3-triazole ring is a prominent heterocyclic motif in modern drug discovery.[1] Its widespread use stems from a unique combination of physicochemical properties. The triazole ring is metabolically stable and possesses a significant dipole moment, enhancing solubility and allowing it to act as a hydrogen bond acceptor, which facilitates strong interactions with biological targets like enzymes and receptors.[2][3] This scaffold is not found in nature, yet it is a key component in numerous approved drugs, demonstrating its utility and favorable pharmacological profile.[4][5]

Compounds featuring the 1,2,3-triazole core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[6][7] The synthetic accessibility of this ring, particularly through the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has made it an indispensable tool for generating diverse molecular libraries.[8]

The focus of this guide, the 4-carbonitrile (-C≡N) substituent, adds a layer of strategic importance. The carbonitrile group is a versatile functional handle; it is a bioisostere for carbonyl groups and can participate in various chemical transformations, most notably in the synthesis of other heterocyclic systems like tetrazoles or thieno[2,3-d]pyrimidines.[9][10] This reactivity makes this compound a powerful starting point for creating novel and complex drug candidates.

Part 2: Synthesis and Chemical Profile of this compound

The primary rationale for synthesizing this compound is its function as a key synthetic intermediate.[9][10] Its structure allows for the creation of broad combinatorial libraries essential for screening and identifying lead compounds in anticancer drug discovery.[10] A common and efficient pathway involves the dehydration of the corresponding 1H-1,2,3-triazole-4-carboxamide.

Experimental Protocol: Synthesis via Dehydration of Carboxamide

This protocol describes the conversion of a substituted 1H-1,2,3-triazole-4-carboxamide to the target this compound. The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is critical for driving the reaction to completion.

Materials:

-

1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-12 eq)

-

Dry Benzene

-

Dichloromethane (DCM)

-

20% Sodium Hydroxide (NaOH) solution

-

Ice

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the starting carboxamide (e.g., 8.6 mmol) in dry benzene (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Dehydrating Agent: Carefully add phosphorus oxychloride (POCl₃, 96.4 mmol, 9 mL) to the solution under a fume hood. The causality for using a large excess of POCl₃ is to ensure complete dehydration and to act as a solvent for the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under vacuum using a rotary evaporator.

-

Neutralization: Treat the residue with crushed ice to quench any remaining POCl₃. This is a highly exothermic reaction and must be done cautiously. Neutralize the acidic mixture by slowly adding a 20% aqueous solution of NaOH until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonitrile.[9][10]

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives | MDPI [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 8. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to the Synthesis and Application of 1H-1,2,3-Triazole-4-carbonitrile in Modern Drug Discovery

Introduction: The Strategic Importance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry and materials science.[1][2] Its prominence is largely due to a unique combination of chemical and physical properties: the ring system is exceptionally stable to metabolic degradation, hydrolysis, and oxidation, yet it possesses a significant dipole moment and the capacity to act as a hydrogen bond acceptor.[3][4] This allows the triazole core to serve as a reliable bioisostere for amide bonds, contributing to improved pharmacokinetic profiles of drug candidates.[5]

Within this important class of compounds, 1H-1,2,3-triazole-4-carbonitrile stands out as a particularly valuable synthetic intermediate. The nitrile group at the C4 position is a versatile functional handle, readily participating in a variety of chemical transformations to build molecular complexity. This guide provides an in-depth review of the literature surrounding this compound, focusing on its synthesis, reactivity, and strategic application as a building block for potent, biologically active molecules, particularly in the realm of anticancer drug discovery.[6][7]

Core Synthetic Strategies for 1H-1,2,3-Triazole-4-carbonitriles

The construction of the this compound scaffold can be approached in two main stages: the formation of the heterocyclic core and the subsequent introduction or formation of the 4-carbonitrile group.

Formation of the 1,2,3-Triazole Ring: The Power of "Click Chemistry"